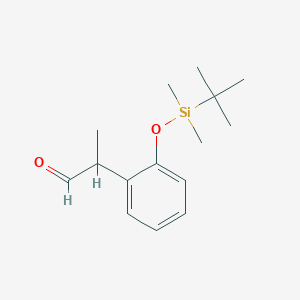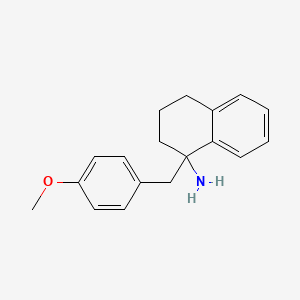
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amin ist eine organische Verbindung, die eine Boronsäureestergruppe an einem Anilin-Derivat aufweist. Diese Verbindung zeichnet sich durch ihre Anwendungen in der organischen Synthese aus, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch Suzuki-Miyaura-Kupplungsreaktionen. Das Vorhandensein der Boronsäureestergruppe macht sie zu einem wertvollen Reagenz in verschiedenen chemischen Umwandlungen.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amin beinhaltet typischerweise die Borylierung eines geeigneten Anilin-Derivats. Eine gängige Methode ist die Reaktion von 4-Bromanilin mit Bis(pinacolato)diboron in Gegenwart eines Palladiumkatalysators und einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einer inerten Atmosphäre wie Stickstoff oder Argon durchgeführt, um Oxidation zu verhindern .
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Flussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Die Verwendung von automatisierten Systemen ermöglicht eine präzise Steuerung der Reaktionsbedingungen, wie z. B. Temperatur, Druck und Reagenzkonzentrationen, und gewährleistet so eine gleichbleibende Produktqualität .
Analyse Chemischer Reaktionen
Reaktionstypen
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Suzuki-Miyaura-Kupplung: Diese Reaktion beinhaltet die Kupplung der Boronsäureestergruppe mit Aryl- oder Vinylhalogeniden in Gegenwart eines Palladiumkatalysators und einer Base.
Häufige Reagenzien und Bedingungen
Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kupplungsreaktionen verwendet.
Oxidationsmittel: Wie z. B. Wasserstoffperoxid für Oxidationsreaktionen.
Basen: Wie z. B. Kaliumcarbonat für Borylierungsreaktionen.
Wissenschaftliche Forschungsanwendungen
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amin hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkmechanismus von 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amin beinhaltet in erster Linie seine Rolle als Boronsäureester in Suzuki-Miyaura-Kupplungsreaktionen. Die Boronsäureestergruppe unterliegt einer Transmetallierung mit einem Palladiumkatalysator, gefolgt von einer reduktiven Eliminierung, um die gewünschte Kohlenstoff-Kohlenstoff-Bindung zu bilden . Die Aminogruppe kann auch an verschiedenen nukleophilen Substitutionsreaktionen teilnehmen, was zur Vielseitigkeit der Verbindung in der organischen Synthese beiträgt .
Wirkmechanismus
The mechanism of action of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amine primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The amine group can also participate in various nucleophilic substitution reactions, contributing to the compound’s versatility in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin: Ähnliche Struktur, jedoch ohne die Propan-2-amin-Gruppe.
2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)anilin: Ähnliche Struktur, jedoch ohne die Propan-2-amin-Gruppe.
Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetat: Enthält eine Estergruppe anstelle einer Aminogruppe.
Einzigartigkeit
Die Einzigartigkeit von 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propan-2-amin liegt in seiner Kombination aus einer Boronsäureestergruppe und einer Aminogruppe, die es ihm ermöglicht, an einer Vielzahl von chemischen Reaktionen teilzunehmen. Diese Doppelfunktionalität macht es zu einem wertvollen Reagenz in der organischen Synthese, das die Bildung komplexer Moleküle mit hoher Präzision ermöglicht .
Eigenschaften
Molekularformel |
C15H24BNO2 |
|---|---|
Molekulargewicht |
261.17 g/mol |
IUPAC-Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-amine |
InChI |
InChI=1S/C15H24BNO2/c1-13(2,17)11-7-9-12(10-8-11)16-18-14(3,4)15(5,6)19-16/h7-10H,17H2,1-6H3 |
InChI-Schlüssel |
IXCJTQFMYWKKIJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-phenylimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B11853554.png)
![3-(Pyridin-2-yl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11853561.png)


![[1-(N-Benzylglycyl)pyrrolidin-2-yl]boronic acid](/img/structure/B11853568.png)








